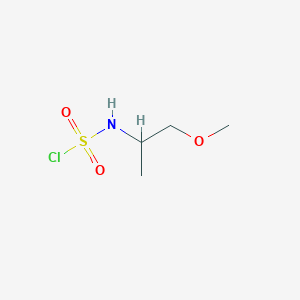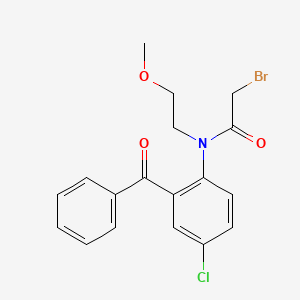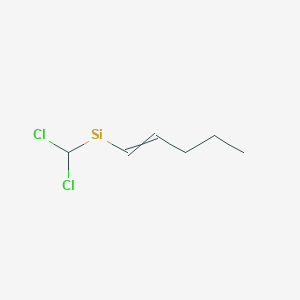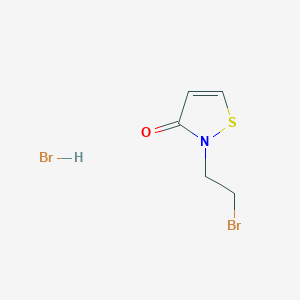
N~1~,N~2~-Bis(3-methylbutyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Bis(3-methylbutyl)ethane-1,2-diamine is an organic compound with a unique structure that includes two 3-methylbutyl groups attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(3-methylbutyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 3-methylbutyl halides under basic conditions. The reaction can be carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of N1,N~2~-Bis(3-methylbutyl)ethane-1,2-diamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis(3-methylbutyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halides or sulfonates can be used as reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N~1~,N~2~-Bis(3-methylbutyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N1,N~2~-Bis(3-methylbutyl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its amine groups can also participate in hydrogen bonding and other interactions that modulate its activity.
Comparison with Similar Compounds
Similar Compounds
- N,N’-1,2-Ethanediylbis[N-(3-methylbutyl)dodecanamide]
- N,N’-1,2-Ethanediylbis[N-(3-methylbutyl)hexanamide]
Uniqueness
N~1~,N~2~-Bis(3-methylbutyl)ethane-1,2-diamine is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61798-19-4 |
|---|---|
Molecular Formula |
C12H28N2 |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
N,N'-bis(3-methylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H28N2/c1-11(2)5-7-13-9-10-14-8-6-12(3)4/h11-14H,5-10H2,1-4H3 |
InChI Key |
GHPRYRTUTIVKFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCCNCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3'-[1,2-Phenylenebis(oxy)]dipropanoic acid](/img/structure/B14569178.png)




![6,7,8,9-Tetrahydrocyclopenta[b][1,7]naphthyridin-5-one](/img/structure/B14569199.png)



![Methyl 2-[4-(dimethylamino)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B14569226.png)
![5-Methyl-3-phenyl-5,7-dihydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one](/img/structure/B14569233.png)

